Several synthetic routes to 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol have been explored. One approach utilizes an asymmetric Strecker synthesis, starting with the optically pure (R)-(+)-4,4,4-trifluoro-3-methyl-1-butanol []. This method allows for the preparation of enantiomerically pure (2S,4R)-(+)-5,5,5-trifluoroleucine, a non-proteinogenic amino acid.
Another method involves the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones []. This reaction can be controlled to selectively produce regioisomeric 1H-pyrrolo[3,2-b]pyridines. The trifluoromethyl group in the β-diketone plays a crucial role in directing the regiochemistry of the reaction.
Derivatives of 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol have shown promising results as inhibitors of p38α mitogen-activated protein (MAP) kinase []. These inhibitors exhibit improved metabolic stability compared to their 2-alkylsulfanylimidazole counterparts, making them potentially valuable for developing new therapies for diseases involving p38α MAP kinase dysregulation.
Research suggests that raising PP2A activity using compounds like 2-amino-4-(4-heptyloyphenol)-2-methylbutan-1-ol in allergic models can reduce eosinophilia, TGF-β1, and peribronchial fibrosis []. This highlights the potential of modulating PP2A activity for therapeutic interventions in allergic airway diseases.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4